

# validating the safety profile of Pilabactam sodium in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

## A Comparative Preclinical Safety Profile of Vaborbactam and Tazobactam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of vaborbactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, and tazobactam, a well-established  $\beta$ -lactamase inhibitor. The data presented is based on publicly available preclinical studies, offering a valuable resource for researchers and drug development professionals.

#### Introduction to Vaborbactam and Tazobactam

Vaborbactam is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor with potent activity against a wide range of  $\beta$ -lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes. [1][2] It is used in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacterales.[2][3] Tazobactam is a penicillanic acid sulfone  $\beta$ -lactamase inhibitor that is combined with piperacillin to provide broad-spectrum antibacterial coverage.[4][5]

## **Comparative Preclinical Safety Data**

The following tables summarize the key quantitative data from preclinical toxicology studies of vaborbactam and tazobactam. These studies are essential for establishing the safety profile of a new drug candidate before it enters human clinical trials.



### **Repeated-Dose Toxicity Studies**

Repeat-dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged administration. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects were observed.



| Compound    | Species | Duration | Route of<br>Administratio<br>n | NOAEL<br>(mg/kg/day)                                                                                                                    | Key Findings<br>at Higher<br>Doses                                                                                                      |
|-------------|---------|----------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Vaborbactam | Rat     | 28 days  | Intravenous                    | Not explicitly stated, but no significant toxicities up to 3 times the maximum recommende d human dose (MRHD) based on AUC exposure.[6] | -                                                                                                                                       |
| Vaborbactam | Dog     | 28 days  | Intravenous                    | Not explicitly stated, but no significant toxicities up to 3 times the MRHD based on AUC exposure.[6]                                   | -                                                                                                                                       |
| Tazobactam  | Rat     | 6 months | Intraperitonea<br>I            | 40                                                                                                                                      | At 80 mg/kg/day and above in females, increases in reticulocytes were observed. At 160 mg/kg/day, a decrease in triglyceride levels was |



|                                                           |     |          |                     |     | seen in<br>males.[7]                                                                                                                                                              |
|-----------------------------------------------------------|-----|----------|---------------------|-----|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tazobactam<br>(in<br>combination<br>with<br>Piperacillin) | Rat | 6 months | Intraperitonea<br>I | 400 | At 800 mg/kg/day, decreases in erythrocyte, hemoglobin, and hematocrit, and increases in reticulocytes were observed. Slight reductions in body weight gain occurred in males.[7] |
| Tazobactam                                                | Dog | 6 months | Intravenous         | 40  | At 80 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5]                                                                                  |
| Tazobactam (in combination with Piperacillin)             | Dog | 6 months | Intravenous         | 200 | At 400 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was                                                                                              |



observed.[5]

#### **Genotoxicity Studies**

Genotoxicity assays are performed to identify substances that can cause damage to genetic material. A standard battery of tests is typically conducted to assess different endpoints.

| Compound    | Assay                       | System                                   | Result      |
|-------------|-----------------------------|------------------------------------------|-------------|
| Vaborbactam | Ames test                   | In vitro                                 | Negative[6] |
| Vaborbactam | Chromosome aberration test  | In vitro (human<br>lymphocytes)          | Negative[6] |
| Vaborbactam | Micronucleus test           | In vivo (mice)                           | Negative[6] |
| Tazobactam  | Reverse mutation assay      | In vitro (S.<br>typhimurium, E. coli)    | Negative[9] |
| Tazobactam  | Chromosomal aberration test | In vitro (Chinese<br>hamster lung cells) | Negative[9] |
| Tazobactam  | Micronucleus test           | In vivo (mice)                           | Negative[9] |

### **Reproductive and Developmental Toxicity Studies**

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.



| Compound    | Study Type                                | Species | Key Findings                                                                                                                                                   |
|-------------|-------------------------------------------|---------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vaborbactam | Fertility and early embryonic development | Rat     | Did not negatively<br>affect male or female<br>fertility.[6]                                                                                                   |
| Vaborbactam | Embryo-fetal<br>development               | -       | No effects on first or<br>second-generation<br>offspring in a pre-<br>postnatal study in rats.<br>[6]                                                          |
| Tazobactam  | Fertility and general reproduction        | Rat     | At maternally toxic<br>doses (160 mg/kg/day<br>and above), some<br>effects on implantation<br>and live litter size<br>were observed.[10]                       |
| Tazobactam  | Teratology<br>(Intravenous)               | Rat     | Not teratogenic. Slight decreases in fetal body weights were observed at doses that caused maternal toxicity.[11]                                              |
| Tazobactam  | Perinatal and<br>postnatal<br>development | Rat     | At maternally toxic doses (320 mg/kg/day and above), decreased pup weight and increased stillbirths were observed. The NOEL for offspring was 40 mg/kg/day.[4] |

## **Experimental Protocols**





The preclinical safety studies for both vaborbactam and tazobactam were conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

## **Repeated-Dose Toxicity Study Workflow**





Click to download full resolution via product page

Caption: Workflow for a typical repeated-dose toxicity study.



This study design, consistent with OECD Guidelines 407 (28-day) and 408 (90-day), involves daily administration of the test substance to animals for a specified period.[12][13][14][15] Key toxicological endpoints are monitored throughout the study and at termination to identify potential target organs of toxicity.

#### **Genotoxicity Testing Battery Workflow**



Click to download full resolution via product page

Caption: Standard battery of genotoxicity tests.

A standard battery of genotoxicity tests is conducted to assess the potential of a substance to induce mutations and chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity test, such as the micronucleus assay.

#### **Conclusion**

Based on the available preclinical data, both vaborbactam and tazobactam demonstrate a favorable safety profile.



- Vaborbactam was not associated with significant toxicities in 28-day repeat-dose studies in rats and dogs at exposures significantly higher than the human therapeutic dose.[6] It was also found to be non-genotoxic and did not show adverse effects on fertility or fetal development.[6]
- Tazobactam has been extensively studied, and the NOAELs have been established in various species. The primary target organ identified in repeat-dose studies was the liver in dogs, with effects being reversible.[5][8] In reproductive toxicity studies, effects were generally observed only at maternally toxic doses.[4][10][11] Tazobactam was also found to be non-genotoxic.[9]

This comparative guide highlights the key preclinical safety findings for vaborbactam and tazobactam. Researchers and drug developers can use this information to inform their own research and development programs. It is important to note that while preclinical studies provide a strong indication of a drug's safety, the complete safety profile is ultimately determined through rigorous clinical trials in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam
   (3)--Perinatal and postnatal study in rats with intraperitoneal administration] PubMed
   [pubmed.ncbi.nlm.nih.gov]



- 5. [A six-month intravenous repeated dose toxicity study of tazobactam/piperacillin and tazobactam in dogs] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [A six-month intraperitoneal repeated dose toxicity study of tazobactam/piperacillin and tazobactam in rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A SIX-MONTH INTRAVENOUS REPEATED DOSE TOXICITY STUDY OF TAZOB ACTAM/PIPERACILLIN AND TAZOBACTAM IN DOGS [jstage.jst.go.jp]
- 9. [Mutagenicity tests of tazobactam/piperacillin, tazobactam and piperacillin] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam(1)--Fertility and general reproduction study in rats with intraperitoneal administration] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam (2)--Teratological study in rats with intravenously administration] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated dose toxicity The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. umwelt-online.de [umwelt-online.de]
- 15. oecd.org [oecd.org]
- To cite this document: BenchChem. [validating the safety profile of Pilabactam sodium in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#validating-the-safety-profile-ofpilabactam-sodium-in-preclinical-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com